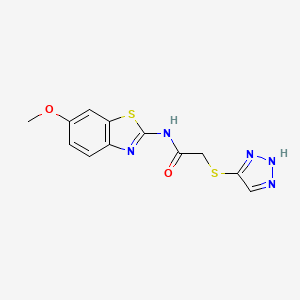

![molecular formula C18H15NO3 B5501977 1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, specifically derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione (DPP), often involves palladium-catalysed aryl-aryl coupling reactions, such as the Suzuki coupling. This method allows for the introduction of various phenylene units into the main chain of the molecule, leading to compounds with significant molecular weights and solubility in common organic solvents. These synthesized polymers display strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Molecular Structure Analysis

Structural studies have revealed that compounds containing the DPP chromophore can exhibit a variety of supramolecular structures, such as dimers and tetramers, facilitated by weak hydrogen bonds. These structures significantly influence the physical properties and potential applications of these materials (Low et al., 2002).

Chemical Reactions and Properties

DPP derivatives are reactive towards various chemical agents, leading to a wide range of possible reactions that can further modify their chemical and physical properties. These reactions include nucleophilic additions and condensation reactions, which can alter the electronic structure and photophysical behavior of these compounds (Dmitriev et al., 2010; Dmitriev et al., 2011).

Physical Properties Analysis

The solubility and optical properties of DPP derivatives are of particular interest. These compounds are generally soluble in common organic solvents and exhibit strong fluorescence with significant Stokes shifts, making them attractive for optical applications. Their solubility and emission properties can be finely tuned through molecular design, allowing for the development of materials with specific characteristics (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical behavior of DPP derivatives, including their reactivity and interaction with other substances, is crucial for their application in material science. These compounds can act as corrosion inhibitors for metals and have been studied for their electrochemical polymerization behavior, which is influenced by the substitution pattern on the DPP chromophore. Such properties are essential for developing new materials with desired functionalities (Zarrouk et al., 2015).

Wissenschaftliche Forschungsanwendungen

Photoluminescent Materials

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, closely related to 1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione, have been synthesized. These materials exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films. The polymers show strong photoluminescence with orange-colored solutions in organic solvents and exhibit photoluminescence maxima at 544 nm, which can be useful for various photoluminescent applications including light-emitting diodes and photovoltaic cells (Beyerlein & Tieke, 2000).

Organic Synthesis

In the realm of organic synthesis, derivatives of 1H-pyrrole-2,5-dione, similar to 1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione, have been used in oxidative decarboxylation-Friedel—Crafts reactions. These reactions involve acyclic α-amino acid derivatives and are activated by a combination of iodobenzene diacetate/iodine and iron dust. This showcases the compound's versatility in synthesizing complex organic molecules, potentially opening avenues for creating new pharmaceuticals, agrochemicals, and materials (Fan, Li, & Wang, 2009).

Corrosion Inhibition

Research on derivatives of 1H-pyrrole-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, has shown promising results in corrosion inhibition for carbon steel in hydrochloric acid medium. These compounds, due to their molecular structure, serve as good corrosion inhibitors, with their efficiency increasing with concentration. The adsorption of these molecules on the steel surface follows Langmuir’s adsorption isotherm, indicating a chemisorption process. This application is significant in industrial sectors where corrosion resistance is crucial, such as in pipelines, marine structures, and oil rigs (Zarrouk et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be investigated for use in chemical synthesis or materials science .

Eigenschaften

IUPAC Name |

1-[4-(2,3-dimethylphenoxy)phenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-12-4-3-5-16(13(12)2)22-15-8-6-14(7-9-15)19-17(20)10-11-18(19)21/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIMYWCOUTUTPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)